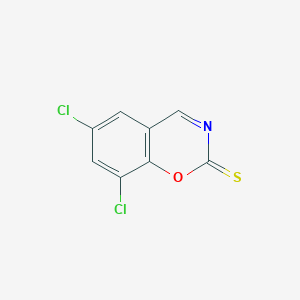
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a difluorophenyl-substituted amine with a suitable cyclizing agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering its functional groups.
Substitution: Substitution reactions might involve the replacement of one or more atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl-substituted azepine oxides, while reduction could produce more saturated derivatives.
Applications De Recherche Scientifique
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to specific receptors or enzymes, influencing biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Azepin-7-amine, N-(2,4-dichlorophenyl)-3,4,5,6-tetrahydro-
- 2H-Azepin-7-amine, N-(2,4-dimethylphenyl)-3,4,5,6-tetrahydro-
Uniqueness
The presence of the difluorophenyl group in 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may confer unique chemical properties, such as increased stability or specific reactivity, compared to its analogs with different substituents.
Propriétés
Numéro CAS |
325720-89-6 |
|---|---|
Formule moléculaire |
C12H14F2N2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H14F2N2/c13-9-5-6-11(10(14)8-9)16-12-4-2-1-3-7-15-12/h5-6,8H,1-4,7H2,(H,15,16) |
Clé InChI |
ISDSSSFNBRDHHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NCC1)NC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)





![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)



